![molecular formula C12H13F3O3 B12525320 1,3-Dioxolane, 2-(methoxymethyl)-2-[4-(trifluoromethyl)phenyl]- CAS No. 658680-41-2](/img/structure/B12525320.png)
1,3-Dioxolane, 2-(methoxymethyl)-2-[4-(trifluoromethyl)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dioxolane, 2-(methoxymethyl)-2-[4-(trifluoromethyl)phenyl]- is a chemical compound that belongs to the class of dioxolanes. Dioxolanes are five-membered cyclic ethers with two oxygen atoms in the ring. This particular compound features a methoxymethyl group and a trifluoromethyl-substituted phenyl group, which can impart unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolane, 2-(methoxymethyl)-2-[4-(trifluoromethyl)phenyl]- typically involves the cyclization of appropriate diols or the reaction of epoxides with aldehydes or ketones. The reaction conditions often include the use of acid or base catalysts to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound might involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of advanced purification techniques such as distillation or chromatography is essential to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxolane, 2-(methoxymethyl)-2-[4-(trifluoromethyl)phenyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.
Substitution: The methoxymethyl and trifluoromethyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield aldehydes or ketones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: May serve as a probe or reagent in biochemical assays.
Industry: Used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 1,3-Dioxolane, 2-(methoxymethyl)-2-[4-(trifluoromethyl)phenyl]- depends on its specific application. In a biochemical context, it might interact with specific enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially affecting its distribution and interaction within biological systems.
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane: A simpler analog without the methoxymethyl and trifluoromethyl groups.
2-Methyl-1,3-dioxolane: Contains a methyl group instead of the methoxymethyl group.
2-(Trifluoromethyl)phenyl-1,3-dioxolane: Lacks the methoxymethyl group but retains the trifluoromethyl-substituted phenyl group.
Uniqueness
1,3-Dioxolane, 2-(methoxymethyl)-2-[4-(trifluoromethyl)phenyl]- is unique due to the presence of both the methoxymethyl and trifluoromethyl groups, which can impart distinct chemical and physical properties compared to its analogs.
Properties
CAS No. |
658680-41-2 |
|---|---|
Molecular Formula |
C12H13F3O3 |
Molecular Weight |
262.22 g/mol |
IUPAC Name |
2-(methoxymethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-dioxolane |
InChI |
InChI=1S/C12H13F3O3/c1-16-8-11(17-6-7-18-11)9-2-4-10(5-3-9)12(13,14)15/h2-5H,6-8H2,1H3 |
InChI Key |
HHMQJRJGJIVLGQ-UHFFFAOYSA-N |
Canonical SMILES |
COCC1(OCCO1)C2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


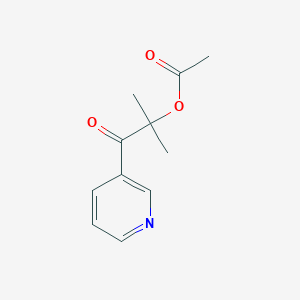
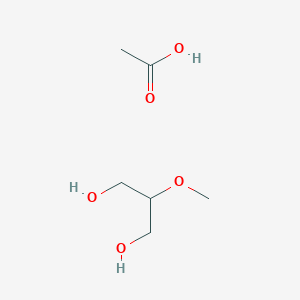
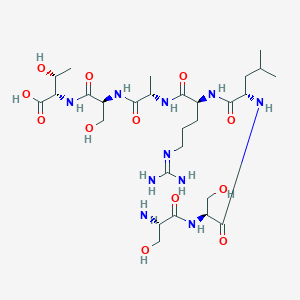
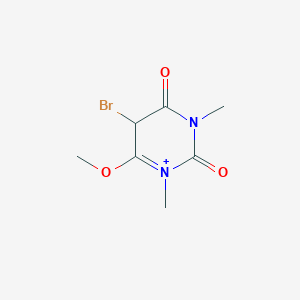
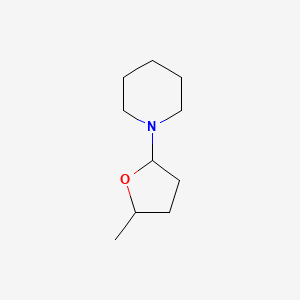
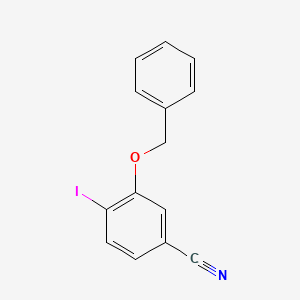
![2-Bromo-1,3-bis{[2-(2-chloroethoxy)ethoxy]methyl}benzene](/img/structure/B12525276.png)
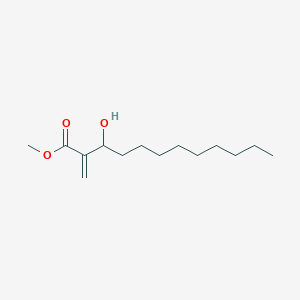
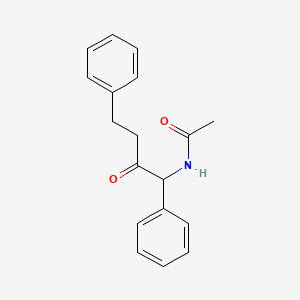
![2'-Deoxy-N-[3,4-dihydroxy-2-(phenylselanyl)butyl]adenosine](/img/structure/B12525302.png)
![2-[2-(5-Methylpyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12525304.png)
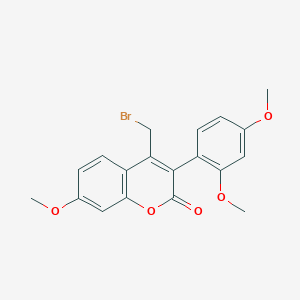
![Propanedioic acid, methoxy[(1R)-2-nitro-1-phenylethyl]-, dimethyl ester](/img/structure/B12525308.png)

